3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile
Overview
Description
3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile is an organic compound that features a brominated pyridine ring attached to a nitrile group and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Bromination: Bromine or NBS in dichloromethane.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Substituted Pyridines: Formed by nucleophilic substitution of the bromine atom.
Alcohols and Amines: Formed by reduction of the ketone and nitrile groups, respectively.
Heterocycles: Formed by cyclization reactions.
Scientific Research Applications
3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The bromine atom and the nitrile group can interact with molecular targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but with a methyl group instead of a nitrile and ketone group.
6-Bromo-pyridin-2-yl-methanol: Contains a hydroxyl group instead of a nitrile and ketone group.
Uniqueness
3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile is unique due to the presence of both a nitrile and a ketone group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
3-(6-bromopyridin-2-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-3-1-2-6(11-8)7(12)4-5-10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYCVCNIFPOYLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697243 | |
Record name | 3-(6-Bromopyridin-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887595-07-5 | |
Record name | 3-(6-Bromopyridin-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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